

Application of Hexadecanedioic Acid in Drug Delivery Systems: Application Notes and Protocols

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Compound of Interest

Compound Name: Hexadecanedioic acid

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Introduction

Hexadecanedioic acid, a 16-carbon α,ω -dicarboxylic acid, presents unique opportunities in the design of advanced drug delivery systems.[1] Its long aliphatic chain imparts hydrophobicity, while the two terminal carboxylic acid groups offer versatile handles for chemical modification, such as polymerization and conjugation.[2] These properties make it a valuable component for creating drug carriers that can offer controlled release, improved stability, and targeted delivery.

This document provides detailed application notes and experimental protocols for the use of **hexadecanedioic acid** in drug delivery, covering both its established role in an approved therapeutic and its potential applications in novel delivery platforms.

Part 1: Established Applications

Ultra-Long-Acting Insulin Formulations: The Case of Insulin Degludec

The most prominent application of **hexadecanedioic acid** in drug delivery is its central role in the molecular structure of Insulin Degludec (Tresiba®), an ultra-long-acting basal insulin analogue.[3][4]

Application Note:

Hexadecanedioic acid is conjugated to a modified insulin molecule to engineer a unique protraction mechanism.^{[2][5]} Specifically, it is attached via a gamma-L-glutamyl spacer to the lysine residue at position B29 of the insulin analogue.^{[3][6]} This modification allows the insulin molecules, in the presence of zinc and phenol in the pharmaceutical formulation, to form stable di-hexamers.^{[1][7]}

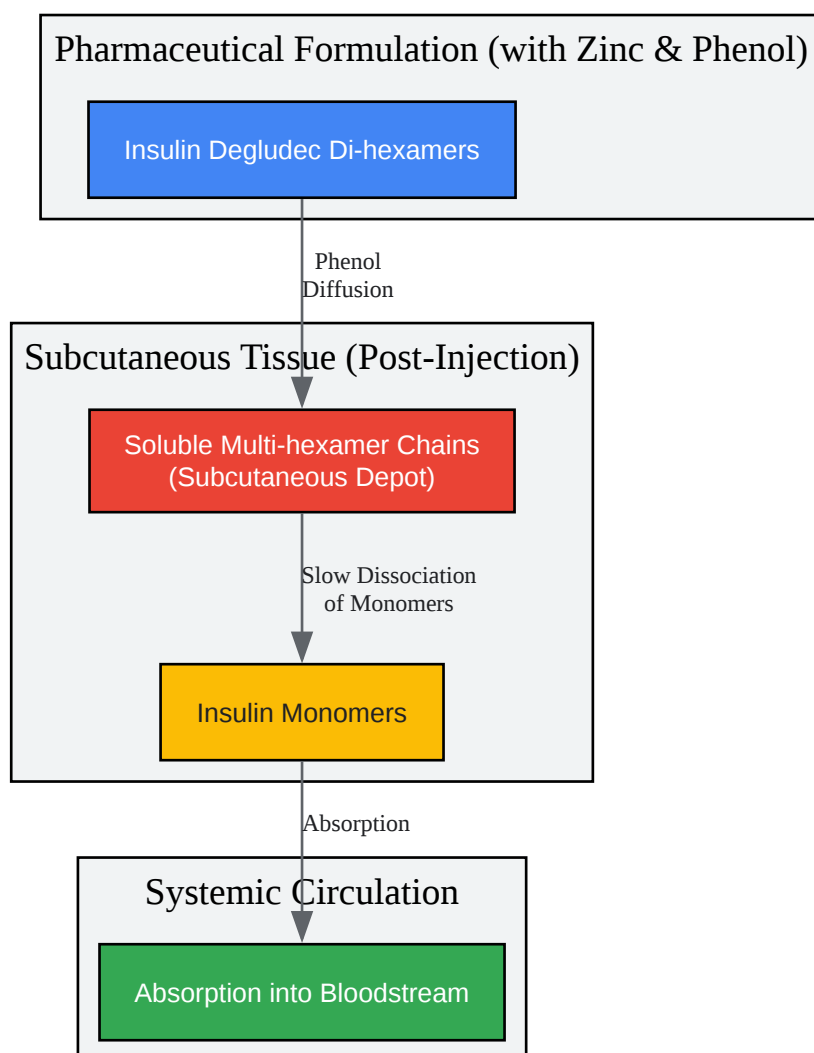
Upon subcutaneous injection, the phenol diffuses away, causing the di-hexamers to self-assemble into long, soluble multi-hexamer chains.^{[2][5]} This creates a subcutaneous depot from which insulin monomers slowly and continuously dissociate, resulting in a flat and prolonged pharmacokinetic profile with a duration of action exceeding 42 hours.^{[3][8]} This novel mechanism, enabled by the **hexadecanedioic acid** moiety, leads to a consistent and predictable glucose-lowering effect with reduced day-to-day variability compared to other long-acting insulins.^[2]

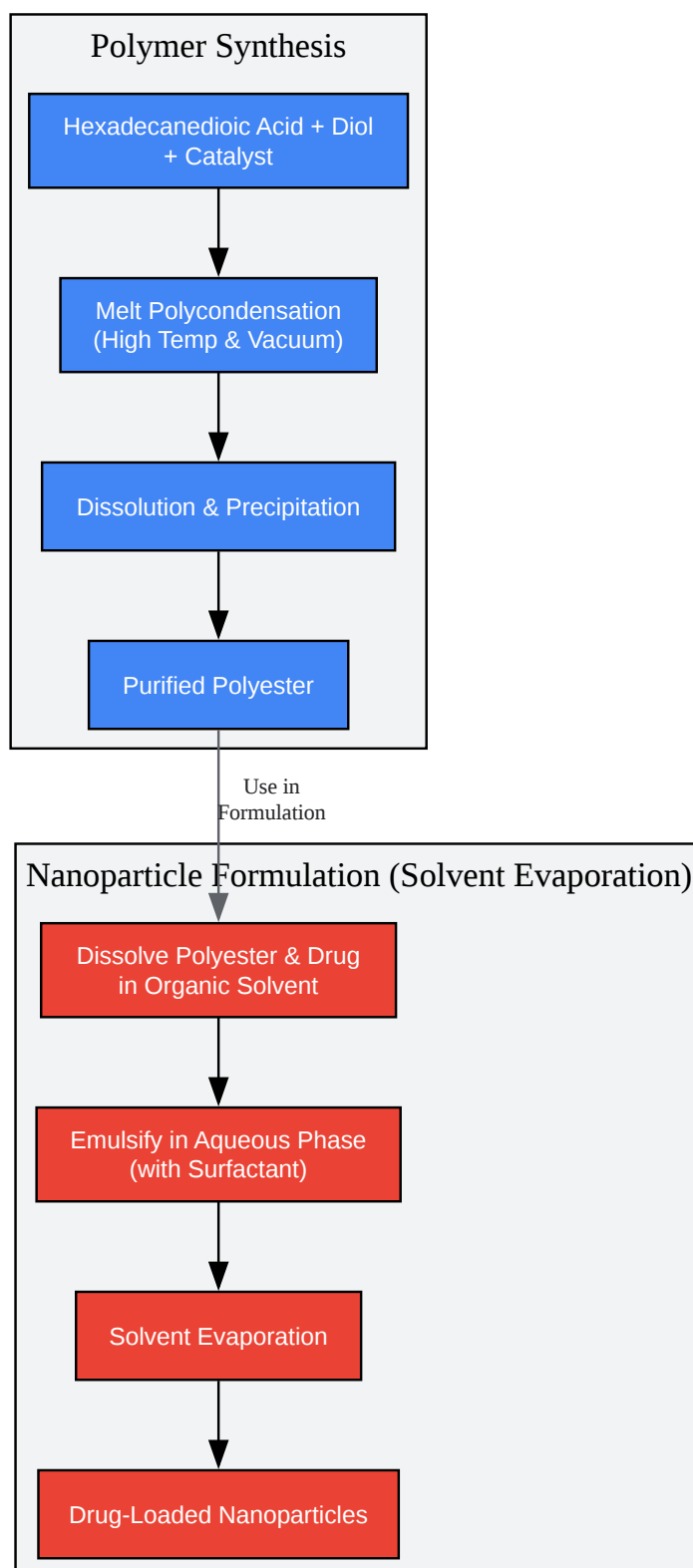
Quantitative Data Summary: Pharmacokinetics of Insulin Degludec

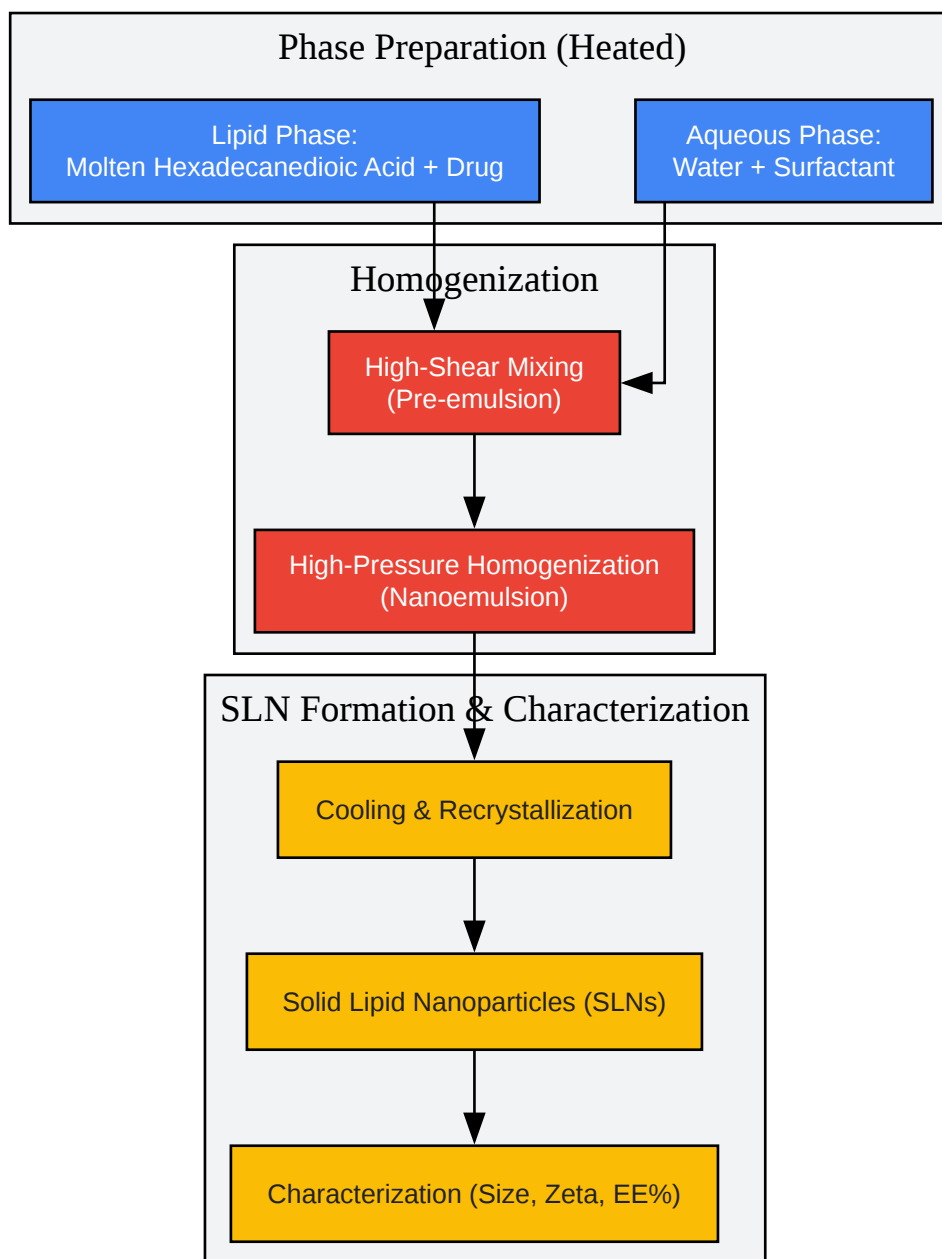
The following table summarizes key pharmacokinetic parameters for Insulin Degludec, showcasing the effect of the **hexadecanedioic acid**-driven protraction mechanism.

Parameter	Value	Reference
Onset of Action	30–90 minutes	[3]
Duration of Action	> 42 hours	[3][8]
Time to Steady State	Within 3 days	[2]
Terminal Half-life (t _{1/2})	> 25 hours	[2]
Plasma Protein Binding	> 99% (to serum albumin)	[5]
Within-Subject Variability	Four times lower than Insulin Glargine	[2][8]

Mechanism of Action: Insulin Degludec Self-Assembly







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